3,4-Dibutylthiophene

Descripción general

Descripción

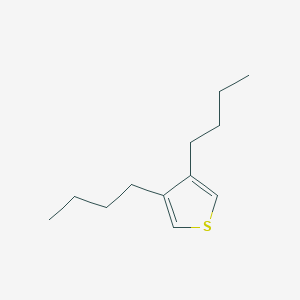

3,4-Dibutylthiophene is a chemical compound with the molecular formula C12H20S . It has an average mass of 196.352 Da and a monoisotopic mass of 196.128571 Da .

Synthesis Analysis

The synthesis of this compound can be achieved from 3,4-Dibromothiophene and N-BUTYLMAGNESIUM BROMIDE . A one-pot synthesis of 2,5-diethynyl-3,4-dibutylthiophene substituted multitopic bipyridine ligands has also been reported .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 20 hydrogen atoms, and 1 sulfur atom . More detailed structural analysis may require specific spectroscopic techniques.Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm^3, a boiling point of 258.8±9.0 °C at 760 mmHg, and a flash point of 79.9±4.9 °C . It has a molar refractivity of 62.3±0.3 cm^3, a polar surface area of 28 Å^2, and a molar volume of 210.6±3.0 cm^3 .Aplicaciones Científicas De Investigación

Conjugation Length and Energy-Gap Modulation

3,4-Dibutylthiophene has been used to prepare soluble polyalkylthiophenes, enabling the modulation of electronic properties like conjugation length and energy-gap. The copolymerization of 3-butylthiophene and this compound results in materials with optical properties that vary with the chain's composition. This characteristic is significant for developing materials with tailored optical and electronic features (Catellani et al., 1996).

Relaxation Dynamics in Random Copolymers

Research on the relaxation dynamics of soluble polyalkylthiophenes obtained from the random copolymerization of this compound and 3-butylthiophene has shown the ability to control conjugation length, optical gap, and non-radiative decay rate. This work is essential in understanding the relaxation processes in these materials, which is vital for their application in electronic devices (Bongiovanni et al., 1998).

Electrochromic Properties

A series of copolymers incorporating this compound units show diverse electrochromic properties. These properties are valuable for applications in electrochromic devices, as they offer a range of electron conjugation lengths and corresponding changes in material behavior (Catellani et al., 1995).

Nanostructured Film Development

The electropolymerization of derivatives of this compound onto single carbon fiber microelectrodes has been explored. This research provides insights into developing nanostructured films with reversible redox behavior and potential applications in supercapacitors and other electronic devices (Turhan et al., 2012).

Photoluminescence and Quantum Yields

The photoluminescence spectra and quantum yields of conjugated polymers obtained by copolymerizing this compound have been studied. The findings indicate that the emission maxima are tunable by varying the fraction of disubstituted monomers, which is crucial for applications in optoelectronics (Luzzati et al., 1997).

Ion Coordination Impact

Research on the coordination of soft transition metal ions with 3,4-bis(alkylthio)thiophenes has shown that complexation can significantly alter the conformational and electronic structure of these molecules. This ability to tune properties through ion coordination is vital for developing novel materials with specific electronic and optical characteristics (Goldoni et al., 2001).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-dibutylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-3-5-7-11-9-13-10-12(11)8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXCQUBXKMXXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CSC=C1CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461583 | |

| Record name | 3,4-dibutylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85932-61-2 | |

| Record name | 3,4-dibutylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.